molecular formula C21H21N3O3 B2930309 N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(1-phenylethyl)ethanediamide CAS No. 898435-84-2

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2930309
CAS No.: 898435-84-2
M. Wt: 363.417
InChI Key: MADIGQFPBKPUIB-UHFFFAOYSA-N
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Description

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(1-phenylethyl)ethanediamide is a structurally complex bicyclic compound characterized by a tricyclic azabicyclic core and a 1-phenylethyl-substituted ethanediamide moiety. Its synthesis involves coupling strategies with aryl boronic acids or bromonaphthalene derivatives, though challenges in achieving high yields for individual derivatives have been noted, particularly when compared to alternative assembly methods .

Properties

IUPAC Name

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13(14-5-3-2-4-6-14)22-20(26)21(27)23-17-11-15-7-8-18(25)24-10-9-16(12-17)19(15)24/h2-6,11-13H,7-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADIGQFPBKPUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(1-phenylethyl)ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functionalization to introduce the oxo and ethanediamide groups. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional oxo derivatives, while reduction reactions could produce more saturated compounds .

Scientific Research Applications

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(1-phenylethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Data

Property Target Compound CAS 898454-74-5 (R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide
Molecular Formula N/A C₁₈H₂₁N₃O₄ C₂₅H₂₂BrNO₂
Molecular Weight (g/mol) N/A 343.4 448.36
Substituent 1-Phenylethyl Oxolan-2-ylmethyl 1-Phenylethyl
Synthetic Yield Efficiency Low N/A Moderate (divergent routes)

Research Findings and Implications

  • Yield Limitations : Strategies employing boronic acids for synthesizing aryl-substituted analogs of the target compound show reduced yields, highlighting a need for optimized catalytic conditions .
  • Divergent Synthesis : Bromonaphthalene-derived routes offer greater flexibility in generating structural variants but require careful optimization to balance yield and complexity .
  • Structural Tuning: Substituting the 1-phenylethyl group with non-aromatic moieties (e.g., oxolan-2-ylmethyl) may improve aqueous solubility, as seen in CAS 898454-74-5, though this remains untested for the target compound .

Biological Activity

N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(1-phenylethyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a subject of interest in various research areas, particularly in pharmacology and neurobiology.

Chemical Structure and Properties

The compound is characterized by a bicyclic framework and multiple functional groups, contributing to its biological activity. The molecular formula is C22H23N3O3C_{22}H_{23}N_{3}O_{3} with a molecular weight of approximately 363.4 g/mol . The presence of the azatricyclo structure is crucial for its interactions with biological targets.

Research indicates that compounds similar to this compound may modulate neurotransmitter systems or act as enzyme inhibitors . The specific mechanisms are still under investigation, but they likely involve interactions with enzymes or receptors that play roles in neurotransmitter metabolism.

Neurotransmitter Modulation

Studies suggest that this compound may influence pathways related to psychiatric disorders by targeting specific enzymes involved in neurotransmitter metabolism . For instance, it may affect levels of glutamate, dopamine, and acetylcholine in the brain, which are critical for cognitive functions .

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds potential for:

  • Drug Development : As a lead compound for developing therapeutics targeting psychiatric disorders.
  • Research Tool : For studying the neurobiology of KYNA and related pathways.

Summary Table of Properties

PropertyValue
Molecular FormulaC22H23N3O3C_{22}H_{23}N_{3}O_{3}
Molecular Weight363.4 g/mol
CAS Number898435-65-9
Structural ClassAzatricyclo compound
Biological TargetsEnzymes involved in neurotransmitter metabolism

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